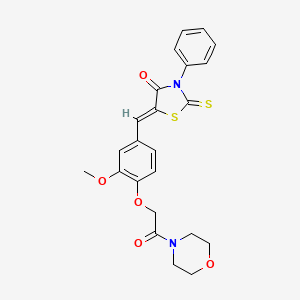

(Z)-5-(3-methoxy-4-(2-morpholino-2-oxoethoxy)benzylidene)-3-phenyl-2-thioxothiazolidin-4-one

Vue d'ensemble

Description

(Z)-5-(3-methoxy-4-(2-morpholino-2-oxoethoxy)benzylidene)-3-phenyl-2-thioxothiazolidin-4-one is a complex organic compound with potential applications in various scientific fields. This compound features a thioxothiazolidin-4-one core, a benzylidene group, and multiple functional groups, including methoxy, morpholino, and phenyl groups.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the preparation of the core thioxothiazolidin-4-one structure. One common approach is to react a suitable thiazolidine derivative with a phenyl-substituted aldehyde under acidic conditions. The reaction conditions often require careful control of temperature and pH to ensure the formation of the desired product.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve large-scale reactions using specialized reactors. The process would be optimized for efficiency and yield, with rigorous quality control measures to ensure the purity of the final product.

Analyse Des Réactions Chimiques

Types of Reactions

This compound can undergo various chemical reactions, including:

Oxidation: : The phenyl group can be oxidized to form phenolic derivatives.

Reduction: : The thioxothiazolidin-4-one core can be reduced to form thiazolidine derivatives.

Substitution: : The methoxy and morpholino groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: : Nucleophiles like hydroxide (OH-) and amines can be used for substitution reactions.

Major Products Formed

Oxidation: : Phenolic derivatives, such as hydroxybenzene derivatives.

Reduction: : Thiazolidine derivatives.

Substitution: : Substituted methoxy and morpholino derivatives.

Applications De Recherche Scientifique

Pharmacological Applications

-

Antimicrobial Activity

- Studies have shown that compounds similar to (Z)-5-(3-methoxy-4-(2-morpholino-2-oxoethoxy)benzylidene)-3-phenyl-2-thioxothiazolidin-4-one exhibit significant antimicrobial properties. This includes activity against various bacterial strains and fungi, making it a candidate for developing new antibiotics or antifungal agents .

-

Anticancer Properties

- Research indicates that derivatives of thiazolidinone compounds can inhibit cancer cell proliferation. For instance, similar compounds have been documented as effective against different cancer cell lines by inducing apoptosis and inhibiting tumor growth through various mechanisms, including the inhibition of specific kinases involved in cancer progression .

- Antiparasitic Activity

Case Studies

- Antimicrobial Efficacy

- Cancer Cell Line Studies

- Trypanocidal Activity

Data Table: Biological Activities of Related Compounds

Mécanisme D'action

The mechanism by which this compound exerts its effects depends on its specific application. For example, in enzyme inhibition, it may bind to the active site of the enzyme, preventing substrate binding. The molecular targets and pathways involved would vary based on the biological system being studied.

Comparaison Avec Des Composés Similaires

This compound is unique due to its specific combination of functional groups and core structure. Similar compounds include other thioxothiazolidin-4-one derivatives and benzylidene derivatives. These compounds may have similar applications but differ in their chemical properties and biological activities.

List of Similar Compounds

Thioxothiazolidin-4-one derivatives

Benzylidene derivatives

Phenyl-substituted thiazolidines

Activité Biologique

(Z)-5-(3-methoxy-4-(2-morpholino-2-oxoethoxy)benzylidene)-3-phenyl-2-thioxothiazolidin-4-one is a compound belonging to the thiazolidin-4-one class, which has garnered attention for its diverse biological activities. This article delves into the biological activity of this compound, focusing on its mechanisms, efficacy against various diseases, and potential therapeutic applications.

Chemical Structure and Synthesis

The compound features a thiazolidin-4-one core, which is known for its pharmacological versatility. The synthesis typically involves the reaction of appropriate aldehydes with thiosemicarbazones in the presence of suitable catalysts. Recent advancements in synthetic methodologies have made it possible to produce derivatives with enhanced biological profiles.

Anticancer Activity

Thiazolidin-4-one derivatives have shown promising anticancer properties. Studies indicate that this compound exhibits significant cytotoxic effects against various cancer cell lines. In vitro assays demonstrate that this compound induces apoptosis and inhibits cell proliferation by modulating key signaling pathways involved in cancer progression.

Table 1: Anticancer Activity Data

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 15.3 | Apoptosis induction |

| HeLa (Cervical) | 12.7 | Cell cycle arrest |

| A549 (Lung) | 18.5 | Inhibition of proliferation |

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest that it possesses activity against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell wall synthesis.

Table 2: Antimicrobial Activity Data

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Anti-HIV Activity

In silico studies have shown that this compound can interact effectively with HIV proteins, particularly gp41, suggesting potential as an anti-HIV agent. However, biological assays have indicated limited effectiveness against HIV replication in cell cultures, primarily due to cytotoxicity observed at therapeutic concentrations .

Antioxidant Properties

The antioxidant capacity of the compound has been assessed through various assays measuring radical scavenging activity. Results indicate that it effectively reduces oxidative stress markers in cellular models, which may contribute to its protective effects against cellular damage.

Case Studies and Research Findings

Recent research highlights the potential of thiazolidin-4-one derivatives in various therapeutic areas:

- Anticancer Research : A study demonstrated that derivatives similar to the compound exhibited significant inhibition of tumor growth in xenograft models, reinforcing their potential as anticancer agents .

- Antimicrobial Studies : Another investigation focused on the structural modifications of thiazolidinones, revealing that specific substitutions enhance antimicrobial efficacy against resistant strains .

- Mechanistic Insights : Molecular docking studies have elucidated binding affinities and interactions with target proteins, providing insights into the mechanisms underlying the biological activities observed .

Propriétés

IUPAC Name |

(5Z)-5-[[3-methoxy-4-(2-morpholin-4-yl-2-oxoethoxy)phenyl]methylidene]-3-phenyl-2-sulfanylidene-1,3-thiazolidin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22N2O5S2/c1-28-19-13-16(7-8-18(19)30-15-21(26)24-9-11-29-12-10-24)14-20-22(27)25(23(31)32-20)17-5-3-2-4-6-17/h2-8,13-14H,9-12,15H2,1H3/b20-14- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWUMDEBGMVKGQT-ZHZULCJRSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C=C2C(=O)N(C(=S)S2)C3=CC=CC=C3)OCC(=O)N4CCOCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=CC(=C1)/C=C\2/C(=O)N(C(=S)S2)C3=CC=CC=C3)OCC(=O)N4CCOCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22N2O5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

470.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.